3-(2-iodophenyl)propanethioic S-acid
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Overview
Description
3-(2-Iodophenyl)propanethioic S-acid: is an organic compound with the molecular formula C9H9IOS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanethioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-iodophenyl)propanethioic S-acid typically involves the iodination of a phenyl ring followed by the introduction of a propanethioic acid group. One common method involves the reaction of 2-iodophenylacetic acid with thiol reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the thioic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes followed by the introduction of the thioic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Iodophenyl)propanethioic S-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thioic acid group to a thiol or sulfide.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-iodophenyl)propanethioic S-acid is used as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to undergo substitution reactions makes it useful in the modification of biomolecules. It can be used to attach iodine-containing groups to proteins or nucleic acids, facilitating imaging and diagnostic applications.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of iodine can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-iodophenyl)propanethioic S-acid involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The thioic acid group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
- 3-(2-Iodophenyl)butanoic acid
- 3-Iodophenylacetic acid
Comparison: Compared to similar compounds, 3-(2-iodophenyl)propanethioic S-acid is unique due to the presence of the thioic acid group. This functional group imparts distinct chemical reactivity and biological activity, making it more versatile in various applications. The iodine atom also enhances its potential for use in imaging and diagnostic applications .
Properties
CAS No. |
867202-85-5 |
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Molecular Formula |
C9H9IOS |
Molecular Weight |
292.14 g/mol |
IUPAC Name |
3-(2-iodophenyl)propanethioic S-acid |
InChI |
InChI=1S/C9H9IOS/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
InChI Key |
WWQWMICPTJKJBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)S)I |
Origin of Product |
United States |
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